1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H12N4O2S and its molecular weight is 300.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact withGlycogen synthase kinase-3 beta . This enzyme plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation .
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its target enzyme, leading to modulation of the enzyme’s activity . This interaction could result in changes in cellular processes controlled by the target enzyme .
Biochemical Pathways
Given the potential target of this compound, it could influence pathways related tocell metabolism, cell cycle, and cell differentiation .
Result of Action
Based on the potential target of this compound, it could influence cellular processes such ascell metabolism, cell cycle, and cell differentiation .
Biological Activity
1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C14H12N4O2S
- Molecular Weight : 300.34 g/mol
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. A notable method involves multi-component reactions that incorporate benzodioxole and thiazole moieties, which are essential for enhancing biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes the cytotoxicity data against different cancer cell lines:
Compound | Cell Line | IC50 (nM) | Reference |
---|---|---|---|
This compound | HEPG2 (liver) | 399 | |
This compound | MCF (breast) | 580 | |
1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-y]-3-methyl-1H-pyrazol-5-amide | NUGC (gastric) | 60 |
These results indicate significant cytotoxic activity across various cancer cell lines.
The anticancer effects are hypothesized to result from the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the thiazole and benzodioxole groups may enhance interaction with molecular targets involved in cancer progression.
Case Studies
A case study published in the Egyptian Journal of Chemistry reported on the synthesis and evaluation of pyrazole derivatives for their cytotoxic properties. The study indicated that derivatives similar to our compound exhibited a broad spectrum of activity against several cancer types, suggesting that structural modifications could further enhance efficacy .
Pharmacological Profile
In addition to anticancer properties, compounds in this class have shown promise in other areas:
- Enzymatic Inhibition : Some derivatives exhibit inhibitory activity against key enzymes involved in metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that merit further investigation.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-4-13(15)18(17-8)14-16-10(6-21-14)9-2-3-11-12(5-9)20-7-19-11/h2-6H,7,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBBLAOBMTVSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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